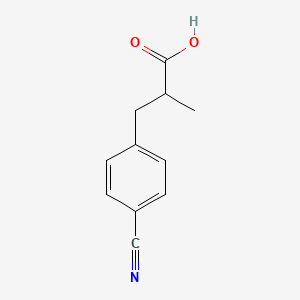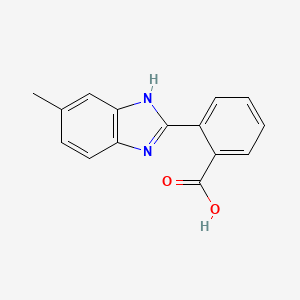![molecular formula C15H18N2O5 B2446521 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone CAS No. 923106-13-2](/img/structure/B2446521.png)
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is also known as BTZ-043 and has been used in the treatment of tuberculosis .
Molecular Structure Analysis
The empirical formula of the base compound 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 .Physical And Chemical Properties Analysis
The boiling point of the base compound 1,4-Dioxa-8-azaspiro[4.5]decane is 108-111 °C at 26 mmHg . Its density is 1.117 g/mL at 20 °C . The assay (GC, area%) is ≥ 98.0% .Applications De Recherche Scientifique
Organic Synthesis
1,4-Dioxa-8-azaspiro[4.5]decane is commonly employed in organic synthesis. Researchers use it as a building block to create more complex molecules. Its spirocyclic structure provides opportunities for diverse chemical transformations, making it valuable in designing novel compounds .
Spirocyclotriphosphazenes
This compound plays a crucial role in the synthesis of spirocyclotriphosphazenes. These phosphorus-containing heterocycles find applications in materials science, catalysis, and medicinal chemistry. The unique spiro arrangement contributes to their stability and reactivity .
Medicinal Chemistry
Researchers explore 1,4-Dioxa-8-azaspiro[4.5]decane derivatives for potential drug development. Its structural features may influence biological activity, making it an interesting scaffold for designing new pharmaceuticals. Investigating its interactions with biological targets could lead to therapeutic breakthroughs .
Solvent Properties
Due to its low boiling point (108 - 110 °C at 35 hPa), this compound serves as a solvent in certain reactions. Its moderate polarity and stability make it suitable for dissolving various organic compounds during chemical processes .
Material Science
1,4-Dioxa-8-azaspiro[4.5]decane derivatives may find applications in materials science. Researchers explore their use in coatings, polymers, and other functional materials. The spirocyclic motif could impart unique properties to these materials .
Agrochemicals
While not extensively studied, the compound’s structural features suggest potential applications in agrochemicals. Researchers might investigate its pesticidal or herbicidal properties, considering its stability and reactivity .
Mécanisme D'action
The compound works by blocking the action of an enzyme called DprE1 that the tuberculosis bacteria use to make an important component of their cell wall. This is essential for the bacteria to grow and multiply. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
1-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-11(18)13-10-12(2-3-14(13)17(19)20)16-6-4-15(5-7-16)21-8-9-22-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQUHPVVTXZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

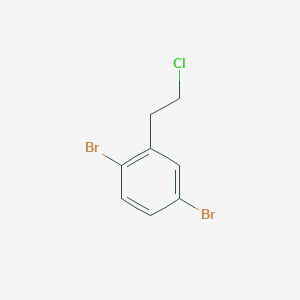
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)
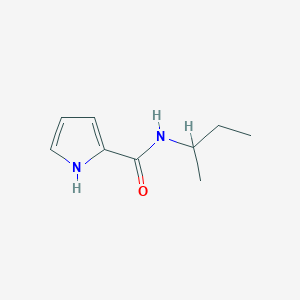
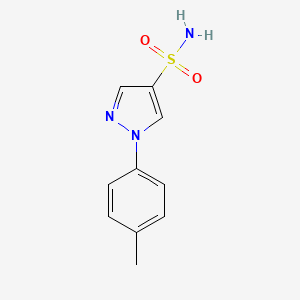
![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)
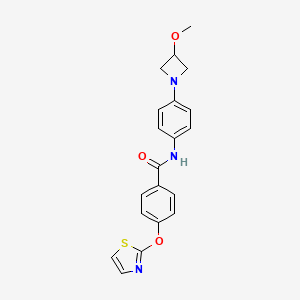


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)
